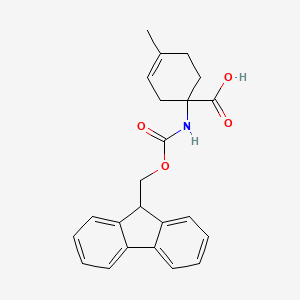
Fmoc-amchec-oh
Descripción general
Descripción
1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de Fmoc-amchec-oh se han investigado como componentes de hidrogeles basados en péptidos (PHGs). Estos hidrogeles son materiales biocompatibles que pueden hincharse en agua y exhiben un comportamiento autoportante. Los PHGs encuentran aplicaciones en la administración de fármacos, la ingeniería de tejidos y las herramientas de diagnóstico para la imagen .
- Específicamente, se ha propuesto una serie de péptidos catiónicos anfipáticos sintéticos (denominados "serie K") que contienen porciones derivatizadas con Fmoc como andamios para aplicaciones de bioimpresión. Entre estos, el hidrogel Fmoc-K3 destaca como un material rígido adecuado para la ingeniería de tejidos, apoyando la adhesión celular, la supervivencia y la duplicación .
- Los derivados de this compound, especialmente el hidrogel Fmoc-K3, han demostrado ser prometedores como materiales para la bioimpresión y la ingeniería de tejidos. Su capacidad para autoensamblarse y formar geles estables en soluciones acuosas los hace atractivos para crear estructuras 3D .
- A diferencia de los geles poliméricos tradicionales, los hidrogeles basados en this compound exhiben una respuesta química y física a los estímulos externos. Esta propiedad permite a los investigadores diseñar materiales inteligentes que pueden adaptarse a condiciones específicas .
- La biocompatibilidad intrínseca de los derivados de this compound los hace adecuados para su uso en contextos biológicos. Los investigadores pueden ajustar sus propiedades modificando la secuencia peptídica o incorporando otros grupos funcionales .
- Los hidrogeles this compound proporcionan un entorno fisiológicamente relevante para los experimentos in vitro. Sus redes hinchadas en agua imitan los tejidos naturales y permiten a los investigadores estudiar el comportamiento y las interacciones celulares .
- El proceso de gelificación de los derivados de this compound se basa en un delicado equilibrio de fuerzas de agregación dentro de las secuencias peptídicas. Estas fuerzas incluyen interacciones de Van der Waals, enlaces de hidrógeno y apilamiento π–π. Comprender estos mecanismos es crucial para diseñar hidrogeles efectivos .
Hidrogeles basados en péptidos para aplicaciones biomédicas
Materiales funcionales para la bioimpresión y la ingeniería de tejidos
Respuesta química y física a los estímulos
Biocompatibilidad y capacidad de ajuste
Entornos in vitro fisiológicamente relevantes
Fuerzas de agregación y proceso de gelificación
Mecanismo De Acción
Target of Action
The primary target of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid, also known as Fmoc-amchec-oh, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .
Mode of Action
The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can also be introduced through other methods such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Biochemical Pathways
The compound plays a significant role in the chemical synthesis of peptides . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
A study on a similar compound, fmoc-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% and a suitable pharmacokinetic profile
Result of Action
The result of the compound’s action is the formation of a protected amine group, which is stable under acidic and oxidative conditions . This allows for the synthesis of complex peptides without disturbing the amine group . The Fmoc group is rapidly removed by base, such as piperidine .
Action Environment
The action of this compound is influenced by the environmental conditions. It is stable under acidic and oxidative conditions, but it can be deprotected under mild basic conditions . The compound is also sensitive to reductive conditions . Therefore, the compound’s action, efficacy, and stability are highly dependent on the pH and redox state of the environment.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STODQAWDWVVYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


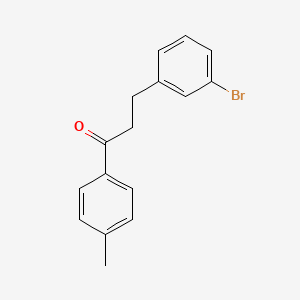

![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
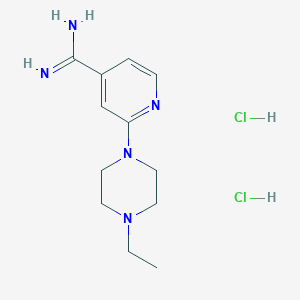
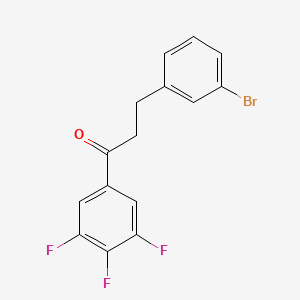
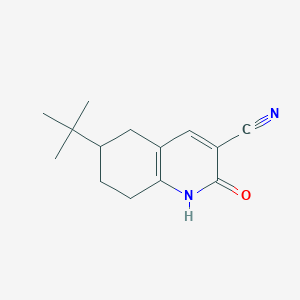
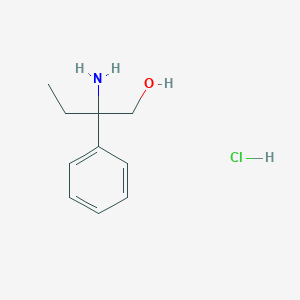
![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)
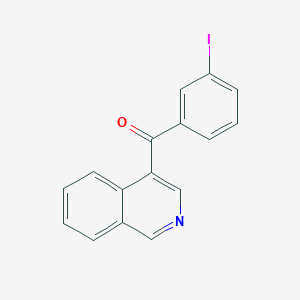
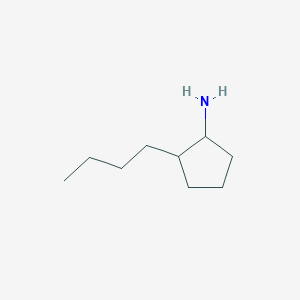
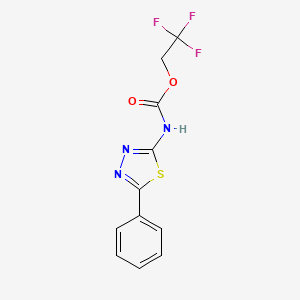
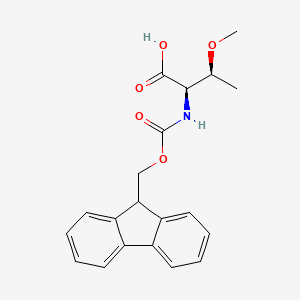
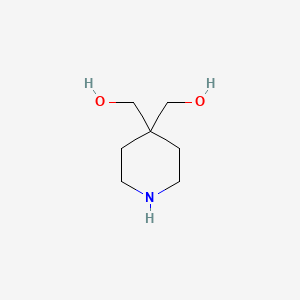
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)
